molecular formula C19H12ClN7O2 B6553425 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040644-83-4

6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6553425
CAS No.: 1040644-83-4
M. Wt: 405.8 g/mol
InChI Key: ZSQRGQXJMBOBFN-UHFFFAOYSA-N
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Description

The compound “6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that belongs to the class of heterocyclic compounds. It consists of multiple ring structures, including an oxadiazole ring and a triazolopyrimidine ring . This compound is likely to be synthesized for its potential biological activities, as similar structures have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its complex structure, which includes multiple reactive sites. The presence of the oxadiazole and triazolopyrimidine rings suggests that it could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its solubility, melting point, boiling point, and density can be determined experimentally. Its chemical properties, such as reactivity and stability, can be inferred from its molecular structure .

Future Directions

Future research on this compound could focus on exploring its potential biological activities in more detail. This could involve testing its activity against various biological targets, studying its mechanism of action, and optimizing its structure for improved activity and selectivity . Additionally, research could also focus on developing efficient synthetic routes for its production.

Mechanism of Action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle.

Mode of Action

Compounds with similar structures have been reported to inhibit cdk2 . Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells.

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its potential inhibitory effect on CDK2 . CDK2 is a key player in cell cycle progression, and its inhibition can lead to cell cycle arrest, particularly at the G1/S and G2/M checkpoints. This can result in the prevention of cell division and proliferation, particularly in cancer cells.

Result of Action

The result of the compound’s action would likely be the inhibition of cell proliferation due to cell cycle arrest, given its potential inhibitory effect on CDK2 . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Properties

IUPAC Name

6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN7O2/c20-13-8-6-12(7-9-13)17-22-15(29-24-17)10-26-11-21-18-16(19(26)28)23-25-27(18)14-4-2-1-3-5-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQRGQXJMBOBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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